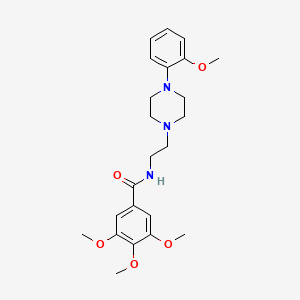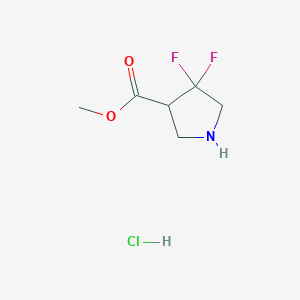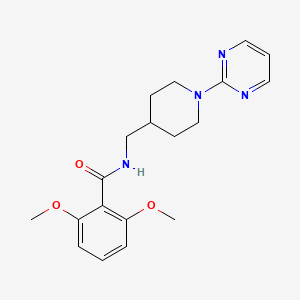
3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is likely an organic compound, given the presence of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms in its formula. It appears to contain a benzamide group (a benzene ring attached to a carboxamide group), which is a common feature in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the benzamide and piperazine groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions take place. Benzamides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties (such as NMR, IR, and UV/Vis spectra) .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
Research on compounds structurally related to 3,4,5-trimethoxy-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide involves the synthesis of novel heterocyclic compounds exhibiting significant biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, and oxadiazepines derived from visnaginone and khellinone have shown anti-inflammatory and analgesic properties, indicating potential for development into therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds were found to inhibit cyclooxygenase enzymes (COX-1/COX-2), with specific derivatives displaying high selectivity and efficacy, comparable to standard drugs like sodium diclofenac.
Antimicrobial Applications
Another area of research includes the synthesis of triazole derivatives with observed antimicrobial activities. Derivatives synthesized from various ester ethoxycarbonylhydrazones have shown moderate to good activity against a range of microorganisms, indicating their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). These findings underscore the versatility of such compounds in addressing the increasing concern of microbial resistance to existing antibiotics.
Neuropharmacological Applications
Research has also explored the neuropharmacological potential of compounds structurally similar to this compound. For example, derivatives have been studied for their affinity to dopamine D(3) receptors, with modifications leading to compounds displaying moderate D(3) affinity. This suggests their potential utility in designing new therapeutic agents targeting neurological disorders (Leopoldo, Berardi, Colabufo, De Giorgio, Lacivita, Perrone, & Tortorella, 2002). Specifically, elongation of the intermediate alkyl chain improved binding affinity, highlighting the importance of structural optimization in drug design.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-28-19-8-6-5-7-18(19)26-13-11-25(12-14-26)10-9-24-23(27)17-15-20(29-2)22(31-4)21(16-17)30-3/h5-8,15-16H,9-14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKMIDDYJOOTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2664451.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclobutyl)methanone](/img/structure/B2664452.png)



![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2664459.png)
![(5-Chloro-2-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2664460.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2664462.png)
![N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2664464.png)

![3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic Acid](/img/structure/B2664468.png)
![4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2664469.png)

